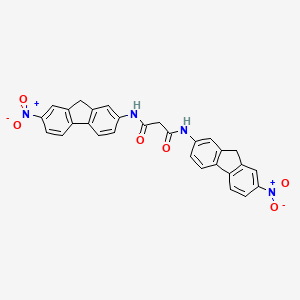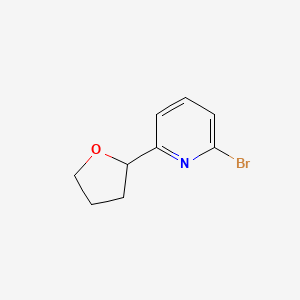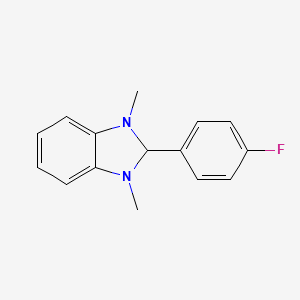![molecular formula C29H25N3O2S B11711630 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11711630.png)
5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and a pyridine carboxamide moiety. These functional groups contribute to its reactivity and potential utility in various fields.
Preparation Methods
The synthesis of 5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYLPYRIDINE-3-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . This process can be carried out using various techniques such as stirring without solvent at room temperature, stirring at elevated temperatures, or solvent-free fusion reactions .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phenacyl bromide, triethylamine, and ethyl cyanoacetate . The major products formed from these reactions often involve the formation of novel heterocyclic moieties, which are of significant interest in the development of biologically active compounds .
Scientific Research Applications
5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYLPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research. It is used extensively in the synthesis of heterocyclic compounds, which are important in medicinal chemistry for the development of new drugs . Additionally, its unique structure makes it a valuable tool in the study of chemical reactivity and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The cyano group and the pyridine carboxamide moiety play crucial roles in its reactivity, allowing it to participate in a variety of chemical reactions. These interactions can lead to the formation of biologically active compounds with potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYLPYRIDINE-3-CARBOXAMIDE include other cyanoacetamide derivatives and heterocyclic compounds. These compounds share similar structural features and reactivity patterns, but the presence of different substituents can lead to variations in their chemical behavior and biological activity . Some examples of similar compounds include 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles .
Properties
Molecular Formula |
C29H25N3O2S |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylphenyl)methylsulfanyl]-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C29H25N3O2S/c1-19-9-7-8-10-22(19)18-35-29-25(17-30)27(21-13-15-24(34-3)16-14-21)26(20(2)31-29)28(33)32-23-11-5-4-6-12-23/h4-16H,18H2,1-3H3,(H,32,33) |
InChI Key |
PQORIDPXPUINID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11711555.png)
![Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11711568.png)
![N-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11711572.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11711574.png)
![1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol](/img/structure/B11711576.png)

![3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B11711589.png)
![4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide](/img/structure/B11711596.png)
![3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11711598.png)
![3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenylquinolin-2(1H)-one](/img/structure/B11711605.png)
![N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11711619.png)
![1-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11711629.png)
